

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one

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Compound of Interest

Compound Name: 1-(Pyridin-4-ylmethyl)piperidin-4-one

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This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(Pyridin-4-ylmethyl)piperidin-4-one**, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular weight and other physicochemical characteristics, outlines a representative synthetic protocol, and illustrates a potential workflow for biological activity screening.

Physicochemical Properties

1-(Pyridin-4-ylmethyl)piperidin-4-one is a piperidin-4-one derivative with a molecular formula of C₁₁H₁₄N₂O.^[1] Its key properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Weight	190.24 g/mol	[1] [2]
Molecular Formula	C11H14N2O	[1] [2]
IUPAC Name	1-(pyridin-4-ylmethyl)piperidin-4-one	[1]
CAS Number	126832-82-4	[1] [2]
Density (Predicted)	1.149±0.06 g/cm ³	[2]
Boiling Point (Predicted)	337.5±27.0 °C	[2]
pKa (Predicted)	6.00±0.20	[2]

Experimental Protocols

The synthesis of piperidin-4-one derivatives often involves the Mannich reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#) The following is a representative protocol that can be adapted for the synthesis of **1-(Pyridin-4-ylmethyl)piperidin-4-one**.

Synthesis of Piperidin-4-one Derivatives via Mannich Condensation

Materials:

- Ethyl methyl ketone
- Benzaldehyde
- Substituted aromatic aldehydes (e.g., pyridine-4-carbaldehyde)
- Ammonium acetate
- Ethanol
- Concentrated Hydrochloric Acid
- Ether

- Acetone
- Strong liquid ammonia

Procedure:

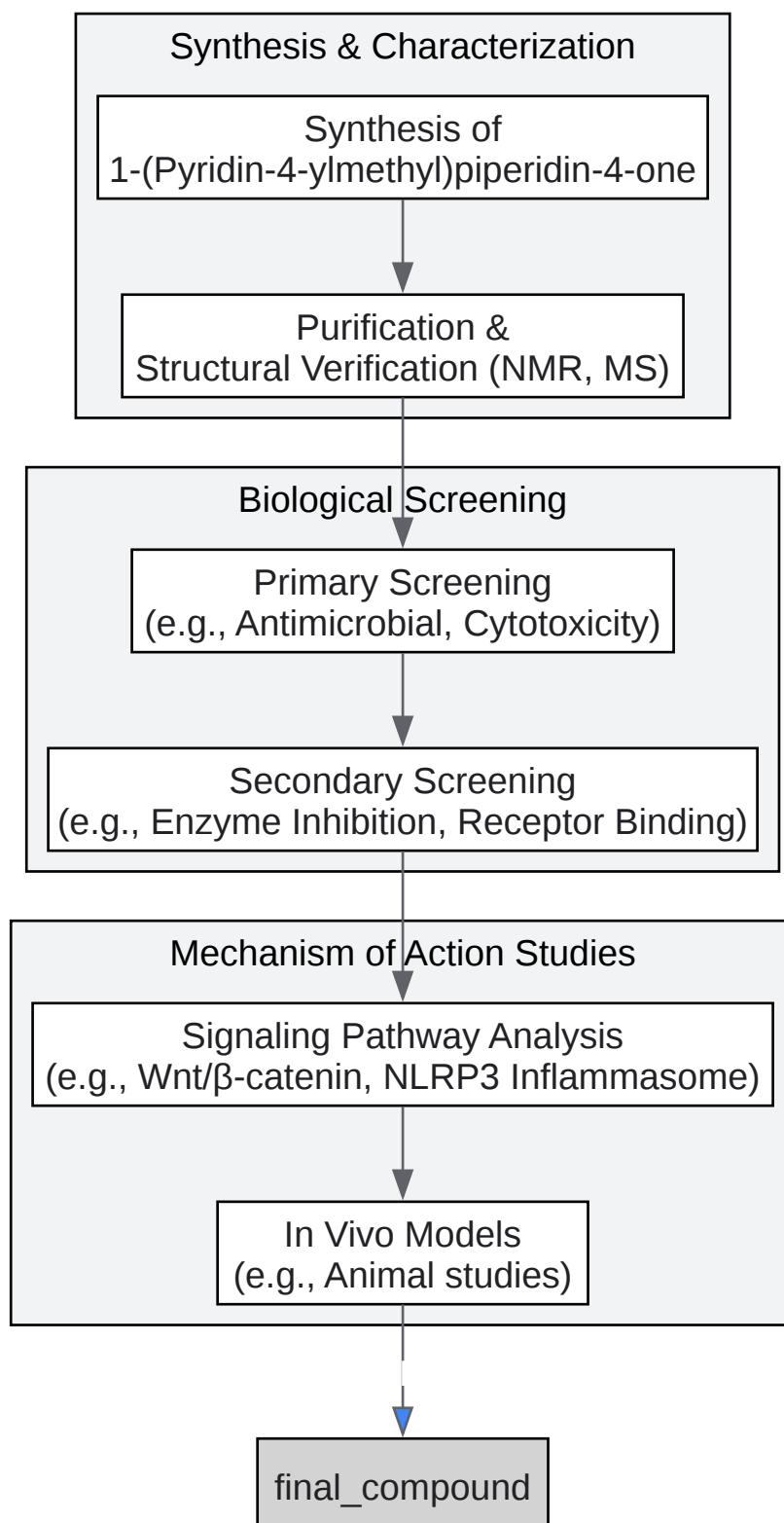
- Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.
- To this solution, add the desired aromatic aldehyde (0.1 moles, e.g., pyridine-4-carbaldehyde), a second aldehyde (0.1 moles, e.g., benzaldehyde), and a ketone (0.1 moles, e.g., butane-2-one).[3]
- Heat the mixture to boiling and then allow it to stand at room temperature overnight.
- Add 30 ml of concentrated HCl. The precipitated hydrochloride salt is then collected.
- Wash the collected salt with a mixture of ethanol and ether (1:5).
- Suspend the hydrochloride salt in acetone and treat with strong liquid ammonia to obtain the free base.[3]

Purification:

- The synthesized compounds can be recrystallized from various solvents, with ethanol being the most common. Other solvents and solvent mixtures that have been used include acetonitrile, methanol, benzene-petroleum ether, and ethanol-ethyl acetate.[5]

Biological Activity and Screening Workflow

Piperidin-4-ones are recognized as versatile pharmacophores with a wide range of reported biological activities, including anticancer, anti-HIV, antimicrobial, and effects on the central nervous system.[3][4] The piperidine ring is a key structural component in many natural and pharmaceutically active compounds.[5][6] Given this broad potential, a structured screening workflow is essential for identifying and characterizing the biological effects of novel derivatives like **1-(Pyridin-4-ylmethyl)piperidin-4-one**.



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Caption: Workflow for Synthesis and Biological Evaluation.

This diagram illustrates a logical progression from the synthesis and purification of the target compound to its biological evaluation. The initial phase involves primary screening against a panel of assays to identify any significant biological activity. Promising hits would then undergo more specific secondary screening to elucidate their mechanism of action, for instance, by investigating their effects on known signaling pathways like the Wnt/β-catenin pathway, which has been a target for other piperidine derivatives[7], or the NLRP3 inflammasome.[8] The final stage would involve testing in relevant *in vivo* models to confirm efficacy and safety.

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